Dacuronium
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Overview
Description
Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor, which is crucial for muscle contraction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dacuronium bromide involves the reaction of specific steroidal precursors with bromine to form the final compound. The detailed synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal backbone, typically derived from androstane.
Bromination: The steroidal precursor undergoes bromination to introduce bromine atoms at specific positions.
Quaternization: The brominated intermediate is then reacted with piperidine derivatives to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound bromide would likely involve large-scale bromination and quaternization reactions under controlled conditions to ensure high yield and purity. The process would include:
Reactor Design: Use of reactors designed for handling bromine and quaternary ammonium compounds.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dacuronium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound bromide into its reduced forms.
Substitution: The bromine atoms in this compound bromide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Dacuronium bromide has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on nicotinic acetylcholine receptors and muscle contraction.
Medicine: Explored for potential use as a muscle relaxant in anesthesia.
Mechanism of Action
Dacuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptor, thereby inhibiting muscle contraction. The molecular targets involved include the alpha subunits of the nicotinic acetylcholine receptor, which are crucial for receptor activation and subsequent muscle contraction .
Comparison with Similar Compounds
Similar Compounds
- Pancuronium bromide
- Vecuronium bromide
- Rocuronium bromide
- Pipecuronium bromide
- Gantacurium
Uniqueness
Dacuronium bromide is unique due to its specific structure and binding affinity for nicotinic acetylcholine receptors. Compared to other similar compounds, this compound bromide has a distinct molecular structure that influences its pharmacokinetic and pharmacodynamic properties. For example, it has a different onset and duration of action compared to pancuronium and vecuronium .
Properties
CAS No. |
43021-45-0 |
---|---|
Molecular Formula |
C33H58N2O3+2 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
XQFBAGUGBNQLRT-ZZZJANDJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-hydroxypancuronium dacuronium dacuronium bromide dacuronium dibromide, (3alpha)-isomer dacuronium dibromide, (3beta)-isomer Gestormone Organon N.B.68 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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